molecular formula C18H14ClF3N2O4 B1432320 Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate CAS No. 1630103-73-9

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate

Cat. No.: B1432320
CAS No.: 1630103-73-9
M. Wt: 414.8 g/mol
InChI Key: FLNLERDJIUJDES-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate is a synthetic organic compound with the molecular formula C₁₈H₁₆ClF₃N₂O₄ and a molecular weight of 416.79 g/mol . Structurally, it features a trifluoromethyl-substituted pyridine ring linked via an ether group to a phenyl ring, which is further substituted with a propenoate ester bearing an acetamido group.

Properties

IUPAC Name

(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-(propanoylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O4/c1-2-15(25)24-14(17(26)27)7-10-3-5-12(6-4-10)28-16-13(19)8-11(9-23-16)18(20,21)22/h3-9H,2H2,1H3,(H,24,25)(H,26,27)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLERDJIUJDES-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N/C(=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol Intermediate

  • The intermediate 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol is a crucial precursor. It can be prepared by coupling 3-chloro-5-(trifluoromethyl)pyridin-2-ol or its derivative with 4-hydroxyphenol via an ether bond formation.
  • The reaction typically involves activation of the phenol group or halogenated pyridine followed by nucleophilic aromatic substitution or copper-catalyzed Ullmann ether synthesis.
  • This intermediate has a molecular weight of approximately 289.64 g/mol and is well-characterized in literature.

Formation of the Aryl Ether Linkage

  • The key step is the formation of the ether bond between the pyridinyl ring and the phenyl ring.
  • Ullmann-type coupling is commonly employed, using copper catalysts under elevated temperature and appropriate ligands to facilitate the C–O bond formation.
  • Alternatively, nucleophilic substitution of a halogenated pyridine with a phenolate ion can be used.
  • This step yields methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate or related esters as intermediates with molecular weight ~331.67 g/mol.

Introduction of the Acetamidoprop-2-enoate Side Chain

  • The final step involves attaching the acetamidoprop-2-enoate moiety to the phenyl ring.
  • This is generally achieved by amide coupling between the amino group of 2-acetamidoprop-2-enoic acid derivatives and the aryl intermediate.
  • Esterification to form the methyl ester is performed either before or after amide bond formation depending on synthetic convenience.
  • The final product, methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate, has a molecular weight of approximately 414.76 g/mol and a melting point near 179–180 °C.

Summary Table of Key Synthetic Intermediates and Final Product

Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthetic Role Reference
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol C11H5ClF3NO 289.64 Phenol intermediate for ether formation
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate C14H9ClF3NO3 331.67 Aryl ether intermediate
This compound (final) C18H14ClF3N2O4 414.76 Target compound

Research Findings and Considerations

  • The formation of the aryl ether bond is the most critical and challenging step, often requiring optimized conditions such as copper catalysts, ligands, and controlled temperatures to achieve high yields.
  • The presence of electron-withdrawing groups like chloro and trifluoromethyl on the pyridine ring influences the reactivity and selectivity of the coupling reactions.
  • The acetamidoprop-2-enoate side chain introduction typically employs peptide coupling reagents or activated esters to ensure efficient amide bond formation.
  • Purification is commonly achieved by recrystallization, taking advantage of the compound’s melting point range (179–180 °C) for quality control.
  • Stability and storage conditions are ambient, but handling under inert atmosphere may be required during synthesis to prevent hydrolysis or degradation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropyridine moiety can bind to active sites of enzymes or receptors, inhibiting their function or modulating their activity. This compound may also participate in covalent bonding with target proteins, leading to prolonged effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to derivatives with analogous moieties. Below is a detailed analysis:

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate

  • Molecular Formula : C₁₈H₁₅ClF₄N₂O₃
  • Molecular Weight : 418.77 g/mol
  • Key Differences: The substituent at the propenoate position is a fluorobenzyl carbamoyl group instead of an acetamido group. pKa: Predicted at 9.15 ± 0.46, indicating moderate basicity, which may influence bioavailability .

Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate

  • Molecular Formula: Not explicitly stated, but inferred as C₁₆H₁₃ClF₃NO₄ based on synthesis precursors .
  • Key Differences: Features a propanoate ester backbone instead of a propenoate-ester-acetamido hybrid. The phenoxy-propanoate linkage is simpler, lacking the conjugated enoate system, which may reduce steric hindrance and alter metabolic stability. Synthesis: Prepared from 2-(4-hydroxyphenoxy)propionic acid methyl ester and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, highlighting divergent synthetic routes compared to the target compound .

2,4-Dichloro-6-methyl-3-nitropyridine

  • Molecular Formula : C₆H₄Cl₂N₂O₂
  • Molecular Weight : 207.02 g/mol
  • Key Differences: A simpler pyridine derivative with chloro, nitro, and methyl substituents, lacking the extended phenyl-propenoate system. Lower molecular weight and reduced complexity suggest distinct reactivity, possibly as an intermediate rather than an end-use compound.

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Groups : Present in all compared compounds, these groups enhance lipophilicity and metabolic resistance, critical for agrochemical persistence .
  • Ester vs. Carbamoyl Groups: The target compound’s acetamido-propenoate may offer improved hydrolytic stability over ethyl carbamoyl analogs , while the propenoate’s conjugation could enhance UV absorption, relevant for photodegradation studies.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate C₁₈H₁₆ClF₃N₂O₄ 416.79 Acetamido-propenoate, trifluoromethylpyridine Potential agrochemical applications
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate C₁₈H₁₅ClF₄N₂O₃ 418.77 Fluorobenzyl carbamoyl High electronegativity, pKa 9.15
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate C₁₆H₁₃ClF₃NO₄ (inferred) ~350 (estimated) Phenoxy-propanoate Simpler synthesis route
2,4-Dichloro-6-methyl-3-nitropyridine C₆H₄Cl₂N₂O₂ 207.02 Chloro, nitro, methyl Likely intermediate

Biological Activity

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate, also known by its CAS number 1781254-31-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing properties. The molecular formula is C18H14ClF3N2O4C_{18}H_{14}ClF_3N_2O_4, with a molecular weight of approximately 404.76 g/mol.

PropertyValue
Molecular FormulaC18H14ClF3N2O4C_{18}H_{14}ClF_3N_2O_4
Molecular Weight404.76 g/mol
Melting Point179 - 180 °C
Purity97%

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against pancreatic cancer cell lines such as Panc-1 and BxPC-3.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
Panc-10.051
BxPC-30.066
WI38 (normal)0.36

These results suggest that the compound selectively targets cancer cells while having a relatively higher IC50 against normal fibroblast cells, indicating a degree of selectivity that is desirable in anticancer therapies.

The proposed mechanism of action for this compound involves interaction with cellular pathways that lead to apoptosis in cancer cells. The presence of the trifluoromethyl group is thought to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, potentially leading to DNA damage or disruption of critical signaling pathways.

Case Studies and Research Findings

  • Study on Pancreatic Cancer : A study evaluated the effects of this compound on pancreatic cancer cell lines, demonstrating strong antiproliferative effects with IC50 values significantly lower than those observed in normal cells. The study suggested that the compound may induce apoptosis through DNA intercalation mechanisms.
  • Comparative Analysis : In comparative studies with other anticancer agents, this compound showed enhanced activity due to its unique structural features, which allow for better interaction with target proteins involved in cell proliferation.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate?

Methodological Answer:

  • Step 1: Precursor Selection
    Use halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-ol) as starting materials, leveraging their reactivity in nucleophilic aromatic substitution (SNAr) reactions with phenols .
  • Step 2: Solvent Optimization
    Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency. Include catalytic agents like K₂CO₃ for deprotonation.
  • Step 3: Purification
    Employ column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) followed by recrystallization in ethanol to achieve >95% purity. Monitor yield and purity via HPLC-MS .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare solutions in buffered media (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
    • Use UV-Vis spectroscopy (λ = 250–300 nm) to track absorbance changes over 72 hours.
    • Analyze degradation products via LC-MS/MS with a C18 column (acetonitrile/water + 0.1% formic acid) .
  • Data Interpretation:
    Compare degradation half-life (t₁/₂) across conditions. Instability at pH < 3 suggests acid-catalyzed hydrolysis of the ester group.

Q. What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • Technique 1: High-Resolution Mass Spectrometry (HRMS)
    Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, calculate expected m/z for C₁₉H₁₅ClF₃N₂O₄: 451.06 .
  • Technique 2: NMR Spectroscopy
    Assign peaks using ¹H/¹³C NMR:
    • δ 3.8–4.0 ppm (ester methyl group)
    • δ 7.2–8.1 ppm (aromatic protons from pyridine and phenyl rings)
    • δ 2.1 ppm (acetamide methyl) .
  • Technique 3: X-Ray Crystallography
    Grow single crystals via slow evaporation in acetonitrile. Resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Step 1: Target Selection
    Prioritize targets with structural homology to known pyridine-based inhibitors (e.g., kinase enzymes). Use databases like PDB or ChEMBL .
  • Step 2: Docking Studies
    Perform molecular docking (AutoDock Vina) with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Analyze binding affinity (ΔG) and key residues (e.g., hydrogen bonds with catalytic lysine) .
  • Step 3: MD Simulations
    Run 100-ns simulations in GROMACS to assess complex stability. Calculate RMSD (<2 Å) and ligand–protein interaction fingerprints .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer:

  • Framework 1: Biodegradation Assays
    Use OECD 301F (Ready Biodegradability) protocols: Incubate with activated sludge (30°C, 28 days) and monitor via TOC analysis. A <20% reduction suggests persistence .
  • Framework 2: Ecotoxicity Testing
    • Aquatic: Daphnia magna acute toxicity (EC₅₀) at 0.1–10 mg/L.
    • Terrestrial: Earthworm avoidance behavior (ISO 17512-1).
      Correlate results with logP (predicted ~3.5) to assess bioaccumulation risk .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Case Example:
    If IC₅₀ values vary between enzymatic (10 nM) and cell-based (1 µM) assays:
    • Hypothesis 1: Poor membrane permeability. Test via PAMPA (Permeability >1 × 10⁻⁶ cm/s is ideal).
    • Hypothesis 2: Off-target effects. Use CRISPR knockouts of suspected off-target genes.
    • Data Normalization: Apply Hill equation to account for cooperative binding artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.